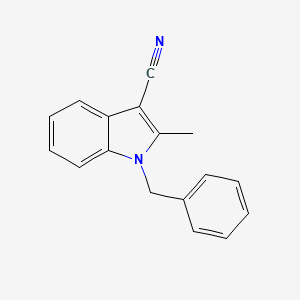
2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ヨード-1H-1,2,4-トリアゾール-1-イル)-N-(5-メチル-1,2-オキサゾール-3-イル)アセトアミドは、ヨウ素原子で置換されたトリアゾール環と、メチル基で置換されたオキサゾール環を特徴とする合成有機化合物です。
2. 製法
合成経路と反応条件
2-(3-ヨード-1H-1,2,4-トリアゾール-1-イル)-N-(5-メチル-1,2-オキサゾール-3-イル)アセトアミドの合成は、通常、以下の手順を含みます。
トリアゾール環の形成: トリアゾール環は、ヒドラジンと適切なニトリル化合物との環化反応によって合成できます。
ヨウ素化: 次に、トリアゾール環は、制御された条件下でヨウ素またはヨウ素含有試薬を使用してヨウ素化されます。
オキサゾール環の形成: オキサゾール環は、α-ハロケトンとアミドとの環化反応によって合成できます。
カップリング反応: ヨウ素化されたトリアゾールとオキサゾールは、パラジウム触媒などの適切なカップリング試薬を使用してカップリングされ、最終生成物が得られます。
工業生産方法
この化合物の工業生産では、収率と純度を最大化するように上記の合成経路を最適化することが必要になります。これには、連続フローリアクター、高度な精製技術、自動化の使用が含まれ、一貫した品質とスケーラビリティを確保できます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にオキサゾール環のメチル基で酸化反応を起こす可能性があります。
還元: 還元反応は、ヨウ素で置換されたトリアゾール環で起こる可能性があります。
置換: トリアゾール環のヨウ素原子は、他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
主要な生成物
酸化: メチル基の酸化は、カルボン酸誘導体の生成につながる可能性があります。
還元: ヨウ素で置換されたトリアゾールの還元は、ヨウ素原子を含まないトリアゾール環の生成につながる可能性があります。
置換: 置換反応は、使用された求核剤に応じてさまざまな誘導体を生成できます。
4. 科学研究への応用
化学
触媒: この化合物は、触媒反応でリガンドとして使用できます。
材料科学: この化合物は、ポリマーに組み込まれてその特性を変更することができます。
生物学
酵素阻害: この化合物は、その独特の構造のために特定の酵素の阻害剤として作用する可能性があります。
タンパク質結合: これは、タンパク質-リガンド相互作用に関する研究に使用できます。
医学
創薬: この化合物は、新規医薬品の開発におけるリード化合物として有望です。
抗菌活性: この化合物は、特定の病原体に対して抗菌活性を示す可能性があります。
工業
化学合成: この化合物は、より複雑な分子の合成における中間体として使用できます。
材料コーティング: これは、さまざまな用途向けの特殊コーティングの開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Iodination: The triazole ring is then iodinated using iodine or an iodine-containing reagent under controlled conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Coupling Reaction: The iodinated triazole and the oxazole are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring.
Reduction: Reduction reactions can occur at the iodine-substituted triazole ring.
Substitution: The iodine atom on the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the iodine-substituted triazole can lead to the formation of a triazole ring without the iodine atom.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: It may exhibit antimicrobial properties against certain pathogens.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Coatings: It can be used in the development of specialized coatings for various applications.
作用機序
2-(3-ヨード-1H-1,2,4-トリアゾール-1-イル)-N-(5-メチル-1,2-オキサゾール-3-イル)アセトアミドの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。トリアゾール環とオキサゾール環は、酵素の活性部位と水素結合やその他の相互作用を形成し、その活性を阻害または調節することができます。ヨウ素原子は、追加の結合親和性を提供することにより、これらの相互作用にも役割を果たしている可能性があります。
6. 類似の化合物との比較
類似の化合物
2-(1H-1,2,4-トリアゾール-1-イル)-N-(5-メチル-1,2-オキサゾール-3-イル)アセトアミド: ヨウ素原子を含まないため、生物活性が異なる可能性があります。
2-(3-クロロ-1H-1,2,4-トリアゾール-1-イル)-N-(5-メチル-1,2-オキサゾール-3-イル)アセトアミド: ヨウ素ではなく塩素原子を含んでおり、反応性や相互作用に影響を与える可能性があります。
2-(3-ブロモ-1H-1,2,4-トリアゾール-1-イル)-N-(5-メチル-1,2-オキサゾール-3-イル)アセトアミド: 臭素原子を含んでおり、立体的な影響や電子的な影響が異なる可能性があります。
独自性
2-(3-ヨード-1H-1,2,4-トリアゾール-1-イル)-N-(5-メチル-1,2-オキサゾール-3-イル)アセトアミドは、その類似体と比較して、ヨウ素原子の存在がユニークです。ヨウ素は、より高い結合親和性と異なる反応性を提供することができ、酵素阻害や材料科学など、特定の用途では有利になる可能性があります。
類似化合物との比較
Similar Compounds
2-(1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: Lacks the iodine atom, which may result in different biological activity.
2-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: Contains a chlorine atom instead of iodine, which can affect its reactivity and interactions.
2-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: Contains a bromine atom, which may have different steric and electronic effects.
Uniqueness
The presence of the iodine atom in 2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide makes it unique compared to its analogs. Iodine can provide higher binding affinity and different reactivity patterns, which can be advantageous in certain applications, such as enzyme inhibition or material science.
特性
分子式 |
C8H8IN5O2 |
|---|---|
分子量 |
333.09 g/mol |
IUPAC名 |
2-(3-iodo-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C8H8IN5O2/c1-5-2-6(13-16-5)11-7(15)3-14-4-10-8(9)12-14/h2,4H,3H2,1H3,(H,11,13,15) |
InChIキー |
DNNVOYPUJHFBRK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)NC(=O)CN2C=NC(=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-bromofuran-2-yl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481987.png)
![Acetonitrile, 2-[[1-(3-acetylphenyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-](/img/structure/B11481994.png)

![3-chloro-N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11482009.png)
![N-(4-fluorobenzyl)-2-[(5-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11482016.png)
![1-[Bis(dimethylamino)methylene]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11482020.png)
![3-(4-Fluorophenyl)-7-(3-hydroxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11482022.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B11482028.png)
![ethyl 4-[5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11482048.png)
![3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11482049.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-cyclopropyl-2-oxoacetamide](/img/structure/B11482054.png)
![1-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol](/img/structure/B11482057.png)
![8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11482059.png)
![N-[2-(3-methoxyphenoxy)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11482061.png)
